Heptyl 2-methylpentanoate
CAS No.: 6640-74-0
Cat. No.: VC19705199
Molecular Formula: C13H26O2
Molecular Weight: 214.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6640-74-0 |
|---|---|
| Molecular Formula | C13H26O2 |
| Molecular Weight | 214.34 g/mol |
| IUPAC Name | heptyl 2-methylpentanoate |
| Standard InChI | InChI=1S/C13H26O2/c1-4-6-7-8-9-11-15-13(14)12(3)10-5-2/h12H,4-11H2,1-3H3 |
| Standard InChI Key | GGGDUESNMWPZRK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCOC(=O)C(C)CCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Heptyl 2-methylpentanoate (C₁₃H₂₆O₂) consists of a 2-methylpentanoic acid moiety esterified with heptanol. Key structural identifiers include:
-
IUPAC Name: Heptyl 2-methylpentanoate
Physical Properties
| Property | Value | Source |
|---|---|---|
| Density (25°C) | 0.867 g/cm³ | |
| Boiling Point | 248.9°C at 760 mmHg | |
| Refractive Index | 1.431 | |
| Flash Point | 104.7°C | |
| Molar Volume | 247.3 cm³/mol |
The compound’s low polarity and high branching confer exceptional miscibility with nonpolar solvents and hydrofluorocarbon refrigerants, making it ideal for lubrication applications .
Synthesis and Optimization
Catalytic Hydrogenation
A high-yield route involves iridium-catalyzed asymmetric hydrogenation of α,β-unsaturated esters. For example, Li et al. achieved 96% enantiomeric excess (ee) using [(D)*Ir(1,4-cyclooctadiene)] in dichloromethane under inert conditions . This method emphasizes selectivity and scalability, though cost barriers remain due to precious metal catalysts.
Enzymatic Esterification
Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) for solvent-free synthesis. A study by Zhang et al. demonstrated 92.6% purity for decane-1,10-diyl bis(2-methylpentanoate) at 80°C using Lipozyme®435, highlighting energy efficiency and alignment with green chemistry principles .
Industrial-Scale Production
Patent US6667285 details the esterification of 2-methylpentanoic acid with heptanol using acid catalysts (e.g., sulfuric acid) under reflux, yielding >95% purity after distillation . Process optimization focuses on:
Industrial Applications
Lubricants and Hydraulic Fluids
Heptyl 2-methylpentanoate’s hydrolytic stability and low viscosity index (210) make it a candidate for refrigerator lubricants. Blends with polyol esters reduce wear in hydrofluorocarbon-based systems . Key advantages include:
Biolubricants
Enzymatically synthesized derivatives exhibit biodegradability and low ecotoxicity. A 2025 study reported a viscosity index of 210 for decane-1,10-diyl bis(2-methylpentanoate), outperforming petroleum-based alternatives in extreme temperatures .
Flavor and Fragrance Industry
Hexyl and heptyl esters of 2-methylpentanoate contribute fruity and floral notes. PubChem data note its presence in Capsicum annuum (pepper) extracts, though concentrations are trace .
Analytical Characterization
Spectroscopic Methods
-
GC-MS: Retention time ≈12.4 min (HP-5 column); characteristic m/z 214 [M+H]+
-
NMR: ¹H NMR (CDCl₃) δ 0.88 (t, 3H), 1.26 (m, 10H), 1.55 (m, 2H), 2.28 (m, 1H), 4.05 (t, 2H)
Quality Control
Industrial specifications mandate:
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume